REACTION_CXSMILES
|
[CH3:1][OH:2].C[O-].[Na+].[Cl:6][C:7]1[CH:12]=[C:11](Cl)[N:10]=[C:9]([S:14][CH3:15])[N:8]=1>CN(C)C=O>[Cl:6][C:7]1[CH:12]=[C:11]([O:2][CH3:1])[N:10]=[C:9]([S:14][CH3:15])[N:8]=1 |f:0.1.2|
|
Name
|
sodium methoxide methanol
|
Quantity
|
3.86 g
|
Type
|
reactant
|
Smiles
|
CO.C[O-].[Na+]
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)Cl)SC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Then the mixture was stirred at room temperature for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
white precipitate was collected by suction filtration
|
Type
|
WASH
|
Details
|
the solid was washed with water
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1)OC)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |